

# The Antineoplastic Potential of CC-115 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | CC-115 hydrochloride |           |
| Cat. No.:            | B1139457             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**CC-115 hydrochloride** is a potent, orally bioavailable small molecule inhibitor with a unique dual-action mechanism, targeting both the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK). This dual inhibition disrupts critical cellular processes involved in cancer cell growth, proliferation, and DNA damage repair, positioning CC-115 as a promising candidate in oncology. This technical guide provides an in-depth overview of the antineoplastic activity of CC-115, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

### **Core Mechanism of Action**

CC-115 exerts its antineoplastic effects by simultaneously inhibiting two key enzymes:

- mTOR Kinase: A central regulator of cell growth, proliferation, and survival. CC-115 inhibits both mTORC1 and mTORC2 complexes, leading to a broad suppression of downstream signaling pathways crucial for tumor progression.[1][2]
- DNA-Dependent Protein Kinase (DNA-PK): A critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[2][3] By inhibiting DNA-PK, CC-115 compromises the cancer cells' ability to repair DNA damage, leading to the accumulation of lethal genomic instability and apoptosis.[3][4]



The dual inhibition of mTOR and DNA-PK represents a synergistic approach to cancer therapy. Many cancer cells exhibit increased reliance on DNA damage repair pathways due to the replication stress induced by rapid proliferation.[3] Furthermore, the inhibition of DNA-PK has shown synthetic lethality in cells with deficiencies in other DNA repair pathways, such as those with non-functional Ataxia-Telangiectasia Mutated (ATM) protein.[3][4]

# **Quantitative Analysis of In Vitro Activity**

CC-115 has demonstrated potent inhibitory activity across a wide range of cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

| Target Enzyme | IC50 (nM)                | Source(s) |
|---------------|--------------------------|-----------|
| DNA-PK        | 13 - 15                  | [1][5]    |
| mTOR Kinase   | 21                       | [1][5]    |
| PI3K-alpha    | 850                      | [1]       |
| ATM           | >30,000                  | [1]       |
| ATR           | 50% inhibition at 30,000 | [1]       |

Table 1: In Vitro Enzymatic Inhibitory Activity of CC-115.

| Cell Line / Cancer<br>Type                  | IC50 (nM) | Notes                                     | Source(s) |
|---------------------------------------------|-----------|-------------------------------------------|-----------|
| PC-3 (Prostate<br>Cancer)                   | 138       | -                                         | [1]       |
| Chronic Lymphocytic<br>Leukemia (CLL) cells | 510       | Induces caspase-<br>dependent cell death. | [5]       |
| Healthy B cells                             | 930       | -                                         | [5]       |
| Table 2: Cellular                           |           |                                           |           |

Various Cell Lines.

Proliferation Inhibition (IC50) of CC-115 in



# **Signaling Pathway Inhibition**

The dual-targeting nature of CC-115 leads to the disruption of two major signaling pathways critical for cancer cell survival and proliferation.





Click to download full resolution via product page



Caption: CC-115 inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth.



Click to download full resolution via product page

Caption: CC-115 inhibits DNA-PKcs, a key component of the NHEJ pathway for DNA repair.



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the antineoplastic activity of CC-115.

### In Vitro Non-Homologous End Joining (NHEJ) Assay

This cell-free assay is utilized to directly measure the impact of CC-115 on the enzymatic activity of the NHEJ machinery.

- Nuclear Protein Extraction:
  - Cancer cell lines are harvested and washed.
  - Nuclei are isolated by low-speed centrifugation.
  - Nuclear proteins are extracted using a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M
     KCl, 2 mM EDTA, 1 mM DTT, and protease inhibitors).[3]
  - The extracted proteins are then dialyzed against a low-salt buffer.[3]
- NHEJ Reaction:
  - The dialyzed nuclear extract is incubated with a linearized plasmid DNA substrate.
  - The reaction mixture includes CC-115 at various concentrations or a vehicle control (DMSO).
  - The reaction is allowed to proceed, during which the NHEJ machinery in the extract attempts to re-ligate the plasmid.

#### Analysis:

- The reaction products are analyzed by gel electrophoresis to separate different DNA forms (linear, circular, multimers).
- The efficiency of NHEJ is quantified by the amount of re-ligated DNA products.



 Immunoblotting can be performed on the reaction mixture to assess the phosphorylation status of DNA-PKcs at Ser2056, a marker of its activation.[3]

## **Cellular NHEJ Assay using GFP Reporter**

This assay measures the efficiency of NHEJ within intact cells.



Click to download full resolution via product page



Caption: Workflow for the cellular NHEJ assay using a GFP reporter system.

- Cell Culture and Transfection:
  - A suitable cancer cell line (e.g., Cal-51) is cultured.[3]
  - The cells are transfected with a linearized plasmid containing a GFP reporter gene that is only expressed upon successful end-joining.
- Drug Treatment:
  - $\circ$  Following transfection, the cells are treated with CC-115 at a specified concentration (e.g., 1  $\mu$ M) or a vehicle control.[3]
- Incubation and Analysis:
  - The cells are incubated to allow for DNA repair and subsequent expression of the GFP protein.
  - The percentage of GFP-positive cells is quantified using flow cytometry or high-content imaging. A reduction in the percentage of GFP-positive cells in the CC-115-treated group compared to the control indicates inhibition of NHEJ.[3]

### **Cell Proliferation and Apoptosis Assays**

These assays are fundamental to determining the cytotoxic and cytostatic effects of CC-115 on cancer cells.

- Cell Proliferation Assay:
  - Cancer cell lines are seeded in multi-well plates and treated with a range of CC-115 concentrations.
  - After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as CCK-8, MTS, or CellTiter-Glo.
  - The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.



- · Apoptosis Assay:
  - Cells are treated with CC-115 or a vehicle control.
  - Apoptosis can be measured by several methods, including:
    - Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
    - Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.
    - TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.

# **Clinical Development and Future Directions**

CC-115 has undergone Phase 1 clinical studies in patients with advanced solid tumors and hematologic malignancies.[3][6] These studies have aimed to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of CC-115.[7] The recommended Phase 2 dose has been established, and the drug has shown an acceptable safety profile, with toxicities consistent with other mTOR inhibitors.[7][8]

Promising signals of clinical activity have been observed, including a complete remission in a patient with endometrial carcinoma lasting over four years and partial responses in patients with chronic lymphocytic leukemia/small lymphocytic lymphoma.[7]

The mechanistic understanding of CC-115, particularly its potent inhibition of DNA-PK, suggests a rational strategy for patient selection. Tumors with deficiencies in other DNA repair pathways, such as ATM-deficient tumors, may be particularly sensitive to CC-115 due to the principle of synthetic lethality.[3][4] This hypothesis is being explored in ongoing and future clinical trials.

In conclusion, **CC-115 hydrochloride** is a novel dual inhibitor of mTOR and DNA-PK with a strong preclinical rationale and emerging clinical evidence of antineoplastic activity. Its unique mechanism of action offers the potential for both single-agent efficacy, particularly in biomarker-selected populations, and combination therapy with DNA-damaging agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (CC-115) In Advanced Malignancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1b study of enzalutamide plus CC-115, a dual mTORC1/2 and DNA-PK inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Antineoplastic Potential of CC-115 Hydrochloride: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1139457#antineoplastic-activity-of-cc-115-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com